molecular formula C10H7F3N2S B099422 1-(4-Trifluoromethylphenyl)imidazoline-2-thione CAS No. 17452-18-5

1-(4-Trifluoromethylphenyl)imidazoline-2-thione

Cat. No.: B099422
CAS No.: 17452-18-5
M. Wt: 244.24 g/mol
InChI Key: GEUKXLKPQGIDDE-UHFFFAOYSA-N
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Description

1-(4-Trifluoromethylphenyl)imidazoline-2-thione is a chemical compound with the molecular formula C₁₀H₇F₃N₂S and a molecular weight of 244.236 g/mol This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an imidazoline-2-thione moiety

Scientific Research Applications

1-(4-Trifluoromethylphenyl)imidazoline-2-thione has a wide range of scientific research applications:

Safety and Hazards

Specific safety and hazard information for “1-(4-Trifluoromethylphenyl)imidazoline-2-thione” is not available in the sources I found. It’s always important to handle chemical compounds with appropriate safety measures, especially when their hazard information is not known .

Preparation Methods

The synthesis of 1-(4-Trifluoromethylphenyl)imidazoline-2-thione typically involves the reaction of 4-trifluoromethylbenzaldehyde with ethylenediamine, followed by cyclization and subsequent thiolation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-(4-Trifluoromethylphenyl)imidazoline-2-thione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones under specific conditions.

    Reduction: Reduction reactions can convert it into different imidazoline derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the trifluoromethyl group or the thione moiety is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols.

Mechanism of Action

The mechanism of action of 1-(4-Trifluoromethylphenyl)imidazoline-2-thione involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and proteins, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-(4-Trifluoromethylphenyl)imidazoline-2-thione can be compared with other similar compounds, such as:

Properties

IUPAC Name

3-[4-(trifluoromethyl)phenyl]-1H-imidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2S/c11-10(12,13)7-1-3-8(4-2-7)15-6-5-14-9(15)16/h1-6H,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEUKXLKPQGIDDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)N2C=CNC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40169847
Record name 1-(4-Trifluoromethylphenyl)imidazoline-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40169847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17452-18-5
Record name 1-(4-Trifluoromethylphenyl)imidazoline-2-thione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017452185
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(4-Trifluoromethylphenyl)imidazoline-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40169847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 17452-18-5
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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